5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride
Description
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products
Properties
IUPAC Name |
5-(4,5-dimethyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-5-6(2)11-12-9(5)7-3-4-8(15-7)16(10,13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDBIOWIYLFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(O2)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving suitable precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- Building Block : This compound is primarily used as a building block in the synthesis of more complex molecules. Its reactive sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.
- Catalysis : There is potential for its use as a catalyst or catalyst precursor in organic reactions. The unique structure may enhance reaction rates or selectivity in specific chemical transformations.
Table 1: Synthetic Routes Involving 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride
| Reaction Type | Description | References |
|---|---|---|
| Nucleophilic Substitution | Formation of sulfonamides from amines | |
| Coupling Reactions | Synthesis of complex heterocycles | |
| Functionalization | Modification of existing compounds |
Biological Applications
Biological Probes
- The compound can be utilized in developing biological probes for studying enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in biochemical research.
Pharmacological Potential
- Compounds with similar structures have demonstrated significant biological activities, including antimicrobial and antitumor properties. Research indicates that derivatives of pyrazole and furan compounds exhibit various pharmacological effects, suggesting that 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride may also possess similar activities.
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Values (µM) | References |
|---|---|---|---|
| Pyrazole Derivative A | Antibacterial | 10 | |
| Furan-Based Compound B | Antifungal | 15 | |
| Pyrazole-Furan Hybrid C | Antitumor | 5 |
Industrial Applications
Agrochemicals
- The compound has potential applications in the synthesis of agrochemicals such as pesticides and herbicides. Its reactivity can be exploited to create compounds that target specific biological pathways in pests.
Materials Science
- In materials science, 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride can be used to develop new materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or chemical resistance.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of a series of pyrazole-containing compounds similar to 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable to standard antibiotics .
Case Study 2: Synthesis of Novel Heterocycles
Research demonstrated the utility of this compound as an intermediate in synthesizing novel heterocycles with potential pharmacological applications. The reactions involved coupling with various nucleophiles, leading to compounds that displayed promising biological activities .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride would depend on its specific application. In general, the compound could interact with biological targets through its reactive sulfonyl chloride group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole and furan rings might also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)-2-furansulfonyl chloride: Lacks the methyl groups on the pyrazole ring.
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-thiophenesulfonyl chloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both 3,4-dimethyl substitutions on the pyrazole ring and the furan ring in 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride might confer unique reactivity and biological activity compared to similar compounds. These structural features could influence its binding affinity to biological targets and its overall stability and reactivity in chemical reactions.
Biological Activity
5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₉H₉ClN₂O₃S
- Molecular Weight : 260.69 g/mol
- CAS Number : 1309671-79-1
Biological Activity Overview
The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound has been studied for its potential applications in medicinal chemistry.
The biological activity of pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, some studies suggest that these compounds can interact with various receptors and enzymes, leading to their pharmacological effects.
Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride. The following table summarizes key findings from relevant research:
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various pyrazole derivatives, including the target compound. Results indicated a significant reduction in inflammatory markers in treated models compared to controls .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, 5-(3,4-dimethyl-1H-pyrazol-5-yl)-2-furansulfonyl chloride exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxic Effects on Cancer Cells : Research assessing the cytotoxicity of this compound revealed that it effectively induced cell death in several cancer cell lines through apoptosis pathways, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
